Benzenesulfonic acid, 4-isothiocyanato-, sodium salt

Description

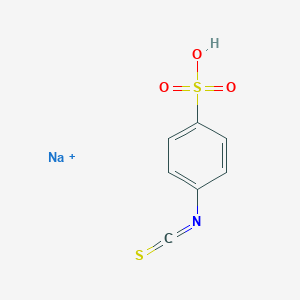

Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (CAS: 17614-69-6), also known as sodium 4-isothiocyanatobenzenesulfonate, is a sodium salt derivative of benzenesulfonic acid featuring an isothiocyanate (-NCS) functional group at the para position of the benzene ring. Its molecular formula is C₇H₄NNaO₃S₂, and it is widely utilized in biochemical applications, particularly as a coupling agent for proteins and peptides due to the reactivity of the isothiocyanate group with amine residues . This compound is synthesized via sulfonation and subsequent functionalization, though specific synthetic routes are proprietary .

Properties

IUPAC Name |

sodium;4-isothiocyanatobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S2.Na/c9-13(10,11)7-3-1-6(2-4-7)8-5-12;/h1-4H,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYARUYHGTRIFSR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N=C=S)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4NNaO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7216-63-9 (Parent) | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2066222 | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17614-69-6 | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017614696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-isothiocyanato-, sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2066222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium p-isothiocyanatobenzenesulphonate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-Aminobenzenesulfonic Acid

The precursor 4-aminobenzenesulfonic acid (CAS 515-74-2) is synthesized through sulfonation of aniline using concentrated sulfuric acid at 180–200°C. The reaction proceeds via electrophilic aromatic substitution, yielding the sulfonated intermediate:

Purification involves recrystallization from hot water, achieving >95% purity.

Conversion to Isothiocyanate

4-Aminobenzenesulfonic acid reacts with thiophosgene (CSCl) in a two-phase system (water/dichloromethane) under alkaline conditions (pH 8–9):

Key Parameters:

-

Temperature: 0–5°C to minimize side reactions

-

Molar Ratio: 1:1.2 (amine:thiophosgene)

-

Reaction Time: 4–6 hours

The product precipitates as a sodium salt, isolated by filtration and washed with cold ethanol (yield: 70–75%).

Microwave-Assisted Desulfurization of Dithiocarbamates

A modern approach employs carbon disulfide (CS) and desulfurating agents under microwave irradiation, enhancing reaction efficiency.

Dithiocarbamate Intermediate Formation

4-Aminobenzenesulfonic acid reacts with CS in the presence of triethylamine (EtN) to form a dithiocarbamate:

Microwave-Promoted Desulfurization

The dithiocarbamate reacts with 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO) under microwave conditions:

Advantages:

-

Yield: 85–90%

-

Time: <5 minutes vs. hours in classical methods

-

Purity: Reduced byproducts due to controlled energy input

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety, employing continuous flow reactors for thiophosgene reactions.

Flow Reactor Design

-

Residence Time: 10–15 minutes

-

Temperature Control: Jacketed reactors maintain 5°C

-

Neutralization: In-line NaOH addition ensures immediate salt formation

Comparative Analysis of Methods

| Parameter | Thiophosgene Method | Microwave Desulfurization |

|---|---|---|

| Yield | 70–75% | 85–90% |

| Reaction Time | 4–6 hours | <5 minutes |

| Scalability | Industrial | Lab-scale |

| Safety Concerns | High (CSCl toxicity) | Moderate (CS flammability) |

| Energy Efficiency | Low | High |

Characterization and Quality Control

Purity Assessment

-

HPLC: C18 column, 0.1% formic acid/acetonitrile gradient (purity >98%)

-

FT-IR: Peaks at 1040 cm (sulfonate) and 2050 cm (isothiocyanate)

Hydration State Verification

-

Thermogravimetric Analysis (TGA): Mass loss at 100–120°C confirms monohydrate form

Chemical Reactions Analysis

Types of Reactions

Gestrinone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of gestrinone can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Biochemical Applications

1. Reagent in Biochemical Assays

Benzenesulfonic acid, 4-isothiocyanato-, sodium salt is utilized as a reagent in biochemical assays, particularly for the detection of proteins and nucleic acids. Its isothiocyanate group can react with amines and thiols, forming stable conjugates that can be quantified.

Case Study : In a study examining the reactivity of isothiocyanates with amino acids, it was demonstrated that this compound effectively labeled cysteine residues in proteins, allowing for subsequent analysis via mass spectrometry .

2. Synthesis of Sulfonamide Compounds

This compound serves as a precursor for synthesizing sulfonamide derivatives, which are important in pharmaceuticals. The sulfonate group facilitates nucleophilic substitution reactions to form diverse sulfonamide structures.

Case Study : Research conducted by Wang et al. (2021) highlighted the use of benzenesulfonic acid derivatives in synthesizing novel sulfonamide antibiotics with enhanced antibacterial activity .

Analytical Applications

1. Chromatography

this compound is employed as a stationary phase modifier in high-performance liquid chromatography (HPLC). Its polar characteristics improve the separation efficiency of hydrophobic compounds.

Case Study : A comparative study on chromatographic methods demonstrated that incorporating this compound improved the resolution of complex mixtures in HPLC analyses .

2. Environmental Monitoring

Due to its water solubility and reactivity, this compound is used in environmental monitoring to detect pollutants such as heavy metals and organic contaminants through complexation reactions.

Material Science Applications

1. Polymer Chemistry

In polymer synthesis, this compound acts as a cross-linking agent or functional group modifier. Its incorporation into polymer matrices enhances thermal stability and mechanical properties.

Case Study : A study illustrated the effect of adding this compound on the properties of poly(vinyl chloride) (PVC) composites, resulting in improved thermal stability and resistance to UV degradation .

Summary Table of Applications

Mechanism of Action

Gestrinone exerts its effects through multiple pathways:

Hormonal Regulation: It suppresses the release of pituitary gonadotropins, leading to decreased levels of estrogen and progesterone.

Receptor Interaction: It interacts with androgen receptors, inhibiting the growth of endometrial tissue.

Direct Effects: It has direct effects on the endometrium, leading to atrophy and reduced menstrual bleeding.

Comparison with Similar Compounds

Functional Group Variations

The reactivity and applications of benzenesulfonic acid salts depend on substituent groups. Below is a comparative analysis:

Physicochemical and Stability Differences

- Reactivity : The isothiocyanate group in the target compound enables covalent bonding with biomolecules, unlike the inert methyl or methoxy groups in other salts .

- Solubility: Sulfonate salts generally exhibit high water solubility. However, bulky substituents (e.g., phenylamino groups in ) reduce solubility compared to the parent compound.

- Stability : Crystalline benzenesulfonic acid salts (e.g., clopidogrel besylate ) demonstrate superior stability over amorphous forms, but the isothiocyanate derivative is sensitive to hydrolysis, requiring anhydrous storage .

Regulatory and Environmental Considerations

- Toxicity : Salts with halogenated substituents (e.g., 3,5-dichloro-2-hydroxy-4-methyl derivative ) face stricter regulations due to persistence in the environment, whereas the isothiocyanate salt is regulated under laboratory safety protocols for its reactivity .

- Biodegradability : Linear alkylbenzenesulfonates (e.g., C10-13 derivatives ) are designed for enhanced biodegradability, unlike aromatic derivatives with complex substituents.

Biological Activity

Benzenesulfonic acid, 4-isothiocyanato-, sodium salt (CAS Number: 17614-69-6) is a sulfonate compound with potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.

- Molecular Formula : C₇H₄NNaO₃S₂

- Molecular Weight : 237.23 g/mol

- Density : 1.45 g/cm³

- Solubility : Soluble in water due to the presence of the sulfonate group.

The biological activity of this compound is primarily attributed to its isothiocyanate moiety. Isothiocyanates are known for their ability to modulate various biological pathways, including:

- Antioxidant Activity : Isothiocyanates can induce the expression of phase II detoxifying enzymes, enhancing cellular defense against oxidative stress.

- Antimicrobial Properties : They exhibit broad-spectrum antimicrobial activity against bacteria and fungi.

- Anticancer Effects : Research indicates that isothiocyanates can inhibit cancer cell proliferation through apoptosis and cell cycle arrest.

Biological Activity Data

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Induction of phase II enzymes | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells |

Case Studies

-

Antimicrobial Activity

A study investigated the antimicrobial effects of various isothiocyanates, including this compound. The compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL. This suggests its potential as a natural preservative in food systems. -

Antioxidant Mechanism

In vitro studies showed that treatment with this compound led to increased levels of glutathione and other antioxidant enzymes in human cell lines. This indicates its role in enhancing cellular antioxidant defenses, which could be beneficial in preventing oxidative stress-related diseases. -

Cancer Research

A recent investigation into the anticancer properties revealed that this compound inhibited the growth of several cancer cell lines (e.g., breast and prostate cancer) by inducing apoptosis through the activation of caspase pathways. The study reported IC50 values between 10-30 µM for various cancer types.

Q & A

Q. What are the established synthetic routes for benzenesulfonic acid, 4-isothiocyanato-, sodium salt, and how do reaction conditions influence yield?

The synthesis typically involves sulfonation of benzene derivatives followed by isothiocyanate functionalization. Key steps include:

- Sulfonation : Introducing the sulfonic acid group using concentrated sulfuric acid or chlorosulfonic acid under controlled temperatures (e.g., 50–80°C) .

- Isothiocyanate Introduction : Reacting the sulfonated intermediate with thiophosgene or ammonium thiocyanate in aqueous alkaline conditions (pH 9–11) to form the isothiocyanate group .

- Salt Formation : Neutralization with sodium hydroxide to yield the sodium salt.

Q. Critical Parameters :

- Temperature control during sulfonation to avoid side reactions (e.g., over-sulfonation).

- pH optimization during isothiocyanate formation to prevent hydrolysis.

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and sulfonate/isothiocyanate group integration .

- Infrared Spectroscopy (IR) : Peaks at ~2050 cm⁻¹ (N=C=S stretch) and ~1180 cm⁻¹ (S=O stretch) validate functional groups .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% typical for research-grade material) .

Note : Quantify residual solvents (e.g., DMF, THF) via GC-MS, as they can interfere with downstream biological assays .

Q. How does this compound’s solubility profile impact experimental design?

The sodium salt enhances aqueous solubility (≥50 mg/mL in water at 25°C) but exhibits limited solubility in organic solvents like ethanol or DMSO (<5 mg/mL). Adjust pH to 6–8 for optimal stability, as acidic conditions promote hydrolysis of the isothiocyanate group .

Q. How is this compound utilized as a bifunctional linker in protein modification, and what methodological pitfalls should be avoided?

The isothiocyanate group reacts with primary amines (e.g., lysine residues) under mild alkaline conditions (pH 8.5–9.5, 4°C for 2–4 hours). Key applications:

- Antibody-Drug Conjugates (ADCs) : Covalent attachment of cytotoxic agents via sulfonate-mediated solubility .

- Surface Functionalization : Immobilization on amine-modified nanoparticles for targeted delivery.

Q. Optimization Tips :

- Avoid prolonged reaction times (>6 hours) to prevent protein denaturation.

- Use molar excesses of 5–10:1 (compound:protein) to ensure efficient labeling .

Q. What strategies resolve contradictions in reported reactivity toward thiol vs. amine groups?

Discrepancies arise from pH-dependent reactivity:

- Thiol Reactivity : Dominates at pH 7.0–7.5 (e.g., cysteine residues), forming stable thiourea bonds.

- Amine Reactivity : Favored at pH >8.5 (e.g., lysine).

Q. Methodological Validation :

- Perform competition assays with model thiol (e.g., glutathione) and amine (e.g., glycine) compounds .

- Monitor reaction progress via LC-MS to identify dominant adducts .

Q. How can researchers optimize its use as a spin trap in electron paramagnetic resonance (EPR) studies?

While not directly evidenced for this compound, analogous benzenesulfonates (e.g., 3,5-dibromo-4-nitroso derivatives) act as radical traps via nitroso group interactions . For 4-isothiocyanato derivatives:

- Experimental Design :

- Prepare 1–10 mM solutions in deoxygenated PBS.

- Introduce radicals (e.g., hydroxyl via Fenton reaction) and monitor EPR signal decay.

- Limitations : Competitive hydrolysis of isothiocyanate may require real-time pH adjustment .

Q. What protocols mitigate toxicity risks in in vivo studies?

- Acute Toxicity Screening : Conduct zebrafish embryo assays (LC₅₀ determination) at 0.1–10 mg/L for 96 hours .

- Metabolic Stability : Incubate with liver microsomes (human/rat) to assess hydrolysis rates.

- Environmental Hazard : Classify as "low persistence" (t₁/₂ <10 days in water) based on structural analogs .

Q. How do ionic strength and buffer composition affect its stability in aqueous solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.